{[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propyl)amine {[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13428641
InChI: InChI=1S/C16H24N2/c1-4-8-17-11-14-5-6-16-15(10-14)7-9-18(16)12-13(2)3/h5-7,9-10,13,17H,4,8,11-12H2,1-3H3
SMILES: CCCNCC1=CC2=C(C=C1)N(C=C2)CC(C)C
Molecular Formula: C16H24N2
Molecular Weight: 244.37 g/mol

{[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propyl)amine

CAS No.:

Cat. No.: VC13428641

Molecular Formula: C16H24N2

Molecular Weight: 244.37 g/mol

* For research use only. Not for human or veterinary use.

{[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propyl)amine -

Specification

Molecular Formula C16H24N2
Molecular Weight 244.37 g/mol
IUPAC Name N-[[1-(2-methylpropyl)indol-5-yl]methyl]propan-1-amine
Standard InChI InChI=1S/C16H24N2/c1-4-8-17-11-14-5-6-16-15(10-14)7-9-18(16)12-13(2)3/h5-7,9-10,13,17H,4,8,11-12H2,1-3H3
Standard InChI Key JKRBOPYPYPFVIW-UHFFFAOYSA-N
SMILES CCCNCC1=CC2=C(C=C1)N(C=C2)CC(C)C
Canonical SMILES CCCNCC1=CC2=C(C=C1)N(C=C2)CC(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features:

  • Indole core: A bicyclic structure with a benzene ring fused to a pyrrole ring.

  • 1-(2-Methylpropyl) substituent: A branched alkyl group at the 1-position of the indole, enhancing lipophilicity and membrane permeability.

  • 5-(Aminomethyl) group: A methylamine side chain at the 5-position, with a propyl group attached to the nitrogen.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₄N₂
Molecular Weight244.37 g/mol
SMILESCCCNCC1=CC2=C(C=C1)N(C=C2)CC(C)C
Predicted LogP~3.5 (estimated)
Topological Polar Surface Area24.7 Ų

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves multi-step alkylation and amination reactions:

  • Indole Alkylation: Reacting 5-nitroindole with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 1-(2-methylpropyl) group.

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Methylamine Functionalization: Propylamine is introduced via reductive amination or nucleophilic substitution .

Key Challenges:

  • Steric hindrance from the 2-methylpropyl group may reduce reaction yields.

  • Purification requires chromatography (hexane/ethyl acetate gradients) due to polar intermediates.

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Estimated at 3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: Low (~0.1 mg/mL at pH 7.4), necessitating formulation with co-solvents for in vivo studies.

Stability

  • pH Sensitivity: The amine group protonates under acidic conditions (pKa ~9.5), affecting solubility .

  • Oxidative Degradation: Susceptible to oxidation at the indole’s 3-position, requiring inert storage conditions .

CompoundTargetIC₅₀/EC₅₀Model
{[1-(2-Methylpropyl)...}amine5-HT₁APendingIn silico
NBI-98782VMAT28.2 nMRat synaptosomes
5-MeO-DMT5-HT₂A14 nMHuman receptors

Applications and Future Directions

Therapeutic Prospects

  • Mood Disorders: Potential as a fast-acting antidepressant via 5-HT receptor modulation.

  • Neurodegenerative Diseases: MAO-B inhibition may slow Parkinson’s progression .

Research Gaps

  • In vivo efficacy studies are needed to validate preclinical findings.

  • Metabolic profiling (CYP450 interactions) remains unexplored.

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